molecular formula C15H18N2O2 B043019 Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate CAS No. 357670-16-7

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Cat. No.: B043019
CAS No.: 357670-16-7
M. Wt: 258.32 g/mol
InChI Key: BOIQTFCTVKFARG-UHFFFAOYSA-N
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Description

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C15H18N2O2C_{15}H_{18}N_{2}O_{2} and a molecular weight of 258.32 g/mol, features a piperidine ring, which is crucial for its interaction with biological targets. This article will explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H18N2O2C_{15}H_{18}N_{2}O_{2}
  • Molecular Weight : 258.32 g/mol
  • Melting Point : 45-47 °C
  • CAS Number : 357670-16-7

This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The piperidine structure allows for significant conformational flexibility, enabling it to fit into various binding sites.

Potential Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
  • Enzyme Inhibition : It is hypothesized that this compound could inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the levels of certain neurotransmitters in the brain.

Biological Activity and Therapeutic Applications

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties similar to those observed in other piperidine derivatives, making it a candidate for pain management therapies .
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
  • Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in treating mood disorders .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on Pain Management :
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of piperidine derivatives for their analgesic effects. This compound was included in this study and demonstrated significant pain-relieving properties in animal models .
  • Neuroprotective Mechanisms :
    • Research published in Frontiers in Pharmacology examined various compounds' neuroprotective effects against oxidative stress-induced cell death. This compound showed promise in reducing cell death rates compared to control groups .
  • Behavioral Studies :
    • Behavioral assays conducted on rodents indicated that this compound could modulate anxiety-like behaviors, suggesting its potential use as an anxiolytic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylatePiperidine derivativeAnalgesic and anti-inflammatory
PrucalopridePiperidine derivativeGastrointestinal motility enhancer
Other Piperidine DerivativesVariousAntidepressant and anxiolytic effects

Properties

IUPAC Name

ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIQTFCTVKFARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377442
Record name ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357670-16-7
Record name ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and ethyl isonipecotate.
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Synthesis routes and methods II

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